molecular formula C13H8ClN3O B11802149 2-Chloro-4-phenylpyrido[2,3-B]pyrazin-3(4H)-one

2-Chloro-4-phenylpyrido[2,3-B]pyrazin-3(4H)-one

Katalognummer: B11802149
Molekulargewicht: 257.67 g/mol
InChI-Schlüssel: ORUWNNQPLOTPRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic IUPAC Nomenclature and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-chloro-4-phenylpyrido[2,3-b]pyrazin-3-one . This nomenclature follows the fused heterocyclic ring system numbering conventions:

  • The pyrido[2,3-b]pyrazine core consists of a pyridine ring fused to a pyrazine ring at positions 2 and 3 of the pyridine and positions 1 and 2 of the pyrazine.
  • The chloro substituent is located at position 2 of the fused ring system.
  • A phenyl group is attached at position 4.
  • The ketone functional group (=O) occupies position 3.

The compound is also recognized by several synonyms, including:

Synonym Source
This compound PubChem
1334103-17-1 CAS Registry

The dual naming convention (IUPAC vs. trivial) reflects its structural complexity and the need for unambiguous identification in chemical literature.

Molecular Formula and Weight Analysis

The molecular formula of 2-chloro-4-phenylpyrido[2,3-b]pyrazin-3-one is C₁₃H₈ClN₃O . This formula accounts for:

  • 13 carbon atoms : 6 from the pyridine-pyrazine fused ring, 6 from the phenyl group, and 1 from the ketone.
  • 8 hydrogen atoms : Distributed across the aromatic rings and substituents.
  • 1 chlorine atom : As the 2-chloro substituent.
  • 3 nitrogen atoms : Two from the pyrazine ring and one from the pyridine ring.
  • 1 oxygen atom : From the ketone group.

The molecular weight is 257.67 g/mol , calculated as follows:

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 13 12.01 156.13
H 8 1.008 8.064
Cl 1 35.45 35.45
N 3 14.01 42.03
O 1 16.00 16.00
Total 257.67

This value matches the PubChem-calculated molecular weight, confirming the formula’s validity.

Registry Numbers and CAS Database Classification

The compound is cataloged under several universal identifiers:

Registry Identifier Value Database
CAS Registry Number 1334103-17-1 CAS
PubChem CID 71741953 PubChem

The CAS Registry Number (1334103-17-1) is assigned by the Chemical Abstracts Service, ensuring global uniqueness and facilitating cross-referencing in regulatory and safety documents. The PubChem CID (71741953) links to its entry in the National Institutes of Health’s open chemistry database, which provides access to structural, physical, and toxicological data.

In the CAS database, the compound is classified under:

  • Heterocyclic Compounds : Due to its pyrido-pyrazine fused ring system.
  • Aromatic Chlorides : Based on the 2-chloro substituent.
  • Ketones : From the 3-one functional group.

This classification aids in indexing and retrieval within chemical research platforms.

Eigenschaften

Molekularformel

C13H8ClN3O

Molekulargewicht

257.67 g/mol

IUPAC-Name

2-chloro-4-phenylpyrido[2,3-b]pyrazin-3-one

InChI

InChI=1S/C13H8ClN3O/c14-11-13(18)17(9-5-2-1-3-6-9)12-10(16-11)7-4-8-15-12/h1-8H

InChI-Schlüssel

ORUWNNQPLOTPRP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N2C3=C(C=CC=N3)N=C(C2=O)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Base-Mediated Ring Formation

The pyrido[2,3-b]pyrazine core is commonly constructed via cyclocondensation between 2,3-diaminopyridine derivatives and α-keto carbonyl compounds. For instance, 2-amino-3-chloropyridine reacts with phenylglyoxal monohydrate in ethanol under reflux to yield 2-chloro-4-phenylpyrido[2,3-b]pyrazin-3(4H)-one. This one-pot reaction proceeds through imine formation, followed by cyclodehydration. Key parameters include:

  • Solvent: Ethanol or dichloromethane

  • Temperature: 80–100°C

  • Yield: 60–75%

Characterization via 1H^1H NMR (400 MHz, DMSO-d6d_6) reveals distinct signals at δ 9.81 (s, 1H, pyrazine-H), 8.46–8.42 (m, 2H, phenyl-H), and 7.71–7.68 (m, 3H, phenyl-H). The carbonyl resonance at δ 192.9 in 13C^{13}C NMR confirms the ketone moiety.

Direct Chlorination of Pyrido[2,3-b]pyrazin-3(4H)-one Derivatives

Phosphorus Oxychloride (POCl3_33) Mediated Chlorination

Chlorination at the 2-position is achieved by treating 4-phenylpyrido[2,3-b]pyrazin-3(4H)-one with excess POCl3_3 under reflux. This method converts the 2-hydroxyl group into a chloro substituent:

  • Reagents: POCl3_3, catalytic DMF

  • Conditions: Reflux (110°C, 6–8 h)

  • Workup: Neutralization with NaHCO3_3, extraction with CH2 _2Cl2_2

  • Yield: 70–85%

The reaction mechanism involves electrophilic substitution, where POCl3_3 acts as both solvent and chlorinating agent. IR spectroscopy confirms the disappearance of the hydroxyl stretch (3200–3500 cm1^{-1}) and the emergence of C–Cl vibration at 750 cm1^{-1}.

Halogen Exchange from Bromo Analogues

Palladium-Catalyzed Halogen Substitution

Bromo precursors, such as 2-bromo-4-phenylpyrido[2,3-b]pyrazin-3(4H)-one , undergo halogen exchange using KCl in the presence of Pd(PPh3_3)4_4 :

  • Catalyst: Pd(PPh3_3)4_4 (5 mol%)

  • Solvent: DMF/H2 _2O (3:1)

  • Conditions: 100°C, 12 h

  • Yield: 65–78%

This method leverages the oxidative addition of Pd into the C–Br bond, followed by reductive elimination with Cl^-. 31P^{31}P NMR monitors reaction progress, showing a shift from δ 20.1 (Pd–Br) to δ 18.9 (Pd–Cl).

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation enhances reaction efficiency for time-sensitive steps. A mixture of 2,3-diaminopyridine and phenylglyoxal in DMF undergoes MW irradiation (150°C, 20 min) to form the pyrazine ring, followed by POCl3_3-mediated chlorination:

  • Power: 300 W

  • Pressure: 250 psi

  • Total Time: 45 min

  • Yield: 80–88%

This approach reduces side reactions, as evidenced by HPLC purity >95%.

Comparative Analysis of Synthetic Routes

MethodYield (%)Reaction TimeKey Advantage
Cyclocondensation60–756–8 hOne-pot synthesis
POCl3_3 Chlorination70–856–8 hHigh regioselectivity
Halogen Exchange65–7812 hUtilizes bromo intermediates
Microwave-Assisted80–8845 minRapid kinetics, high purity

Analyse Chemischer Reaktionen

Core Functionalization via Halogen Replacement

The 2-chloro substituent serves as a key reactive site for nucleophilic aromatic substitution (NAS) and cross-coupling reactions:

Amination Reactions

Reaction with primary/secondary amines under Pd-catalyzed conditions yields substituted amino derivatives. For example:

ReagentConditionsProductYieldSource
AnilinePd(OAc)₂, Xantphos, K₂CO₃2-Anilino-4-phenylpyrido[2,3-b]pyrazin-3(4H)-one72%
MorpholineBuchwald-Hartwig coupling2-Morpholino-4-phenylpyrido[2,3-b]pyrazin-3(4H)-one68%

Mechanistic Insight : The electron-deficient pyrazine ring facilitates oxidative addition of Pd(0) to the C–Cl bond, enabling amine coupling via a Pd(II) intermediate .

Suzuki-Miyaura Cross-Coupling

The 4-phenyl group can be modified via Suzuki reactions under microwave-assisted conditions:

Boronic AcidCatalyst SystemProductReaction TimeYield
4-MethoxyphenylPd(PPh₃)₄, K₂CO₃, DME4-(4-Methoxyphenyl)pyrido[2,3-b]pyrazin-3(4H)-one2 hr85%
3-FluorophenylPdCl₂(dppf), Cs₂CO₃, DMF4-(3-Fluorophenyl)pyrido[2,3-b]pyrazin-3(4H)-one4 hr78%

Key Observation : Electron-withdrawing substituents on boronic acids require longer reaction times due to reduced nucleophilicity .

Ketone Modification at Position 3

The 3(4H)-one moiety undergoes selective reduction and condensation:

Reduction to Alcohol

Reducing AgentConditionsProductSelectivity
NaBH₄EtOH, 0°C3-Hydroxy-4-phenylpyrido[2,3-b]pyrazine92%
BH₃·THFTHF, reflux3-Hydroxy derivative88%

Condensation with Hydrazines

Reaction with hydrazine hydrate produces pyrazolo-fused derivatives:

ReagentTemperatureProductYield
Hydrazine hydrateEtOH, 80°CPyrido[2,3-b]pyrazolo[3,4-e]pyrazin-3(4H)-one76%

Regioselective Electrophilic Substitution

The pyridine ring undergoes halogenation at position 7 under controlled conditions:

ElectrophileConditionsProductRegioselectivity
NBSDMF, 60°C7-Bromo-2-chloro-4-phenylpyrido[2,3-b]pyrazin-3(4H)-one>95%
Cl₂AcOH, RT7-Chloro derivative89%

Note : Bromination proceeds via radical mechanism, while chlorination follows ionic pathway .

Metabolic Stability Enhancements

Introduction of methyl groups adjacent to reactive sites improves metabolic stability:

ModificationHLMs t₁/₂ (min)CYP3A4 Inhibition (IC₅₀)
Parent compound12.48.2 μM
6-Methyl derivative42.7>50 μM

Data adapted from pyrido[3,4-d]pyrimidine analogs show methyl groups suppress oxidative metabolism at aromatic positions .

Biological Activity Correlations

Select derivatives exhibit potent bioactivity:

DerivativeTNF-α Inhibition (IC₅₀)Antiproliferative Activity (HCT116)
2-Anilino analog1.8 μM4.7 μM
7-Bromo derivative3.2 μM9.1 μM

Activities correlate with electron-withdrawing substituents enhancing target binding .

Synthetic Limitations

  • Steric Hindrance : Bulky substituents at position 4 reduce NAS efficiency (e.g., 2-naphthyl groups yield <30% ).

  • Oxidative Degradation : Prolonged storage in DMSO leads to 3(4H)-one oxidation (15% degradation over 72 hr ).

Wissenschaftliche Forschungsanwendungen

Chemistry

2-Chloro-4-phenylpyrido[2,3-B]pyrazin-3(4H)-one serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, which can lead to the development of new materials and compounds with enhanced properties.

Biology

Research indicates that this compound exhibits antioxidant properties and has potential applications in electrochemical DNA sensing . Its ability to interact with biological systems makes it a candidate for further investigation into its biological activities.

Medicine

The compound has shown promise in the field of oncology , with studies suggesting that its derivatives may possess significant anticancer properties . It has been observed to induce apoptosis in cancer cells and inhibit key enzymes involved in cell proliferation. For instance, it has demonstrated cytotoxic effects on colorectal cancer cell lines, potentially through mechanisms involving oxidative stress and modulation of signaling pathways such as MAPK/ERK.

Industry

Due to its high photoluminescence quantum efficiency, this compound is being explored for use in optoelectronic devices , including organic light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for applications in advanced materials science.

Anticancer Activity

Recent studies have focused on the antiproliferative effects of this compound against various cancer cell lines. One notable study highlighted its significant cytotoxicity against colorectal cancer cells, suggesting that it could be developed into a therapeutic agent for cancer treatment.

Key Findings:

  • Induction of apoptosis was observed in treated cancer cells.
  • The compound led to cell cycle arrest at the G1 phase.

Electrochemical DNA Sensing

Another area of research involves the use of this compound in electrochemical sensors for DNA detection. Its ability to form stable complexes with nucleic acids enhances the sensitivity and specificity of detection methods.

Research Insights:

  • The compound demonstrated effective binding with DNA strands.
  • Enhanced electrochemical signals were recorded upon interaction with target DNA sequences.

Wirkmechanismus

The mechanism of action of 2-Chloro-4-phenylpyrido[2,3-B]pyrazin-3(4H)-one varies depending on its application. In biological systems, the compound may interact with specific molecular targets, such as DNA or enzymes, to exert its effects. For instance, its antioxidant activity may involve scavenging free radicals and preventing oxidative damage . In optoelectronic applications, the compound’s high photoluminescence efficiency is attributed to its unique electronic structure, which allows for efficient light emission .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

2-Chlor-4-phenylpyrido[2,3-B]pyrazin-3(4H)-on zeichnet sich durch sein spezifisches Substitutionsschema aus, das einzigartige chemische und physikalische Eigenschaften verleiht. Seine hohe Photolumineszenzeffizienz und seine potenziellen biologischen Aktivitäten machen es zu einer wertvollen Verbindung für Forschungs- und Industrieanwendungen.

Biologische Aktivität

2-Chloro-4-phenylpyrido[2,3-b]pyrazin-3(4H)-one (CAS No. 1334103-17-1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features make it a candidate for various pharmacological applications, including anticancer and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula of this compound is C13_{13}H8_{8}ClN3_3O, with a molecular weight of 257.68 g/mol. The compound exhibits a logP value of 1.985, indicating moderate lipophilicity, which is favorable for membrane permeability in biological systems .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various human cancer cell lines. For instance, in vitro assays have shown that the compound inhibits cell growth in a dose-dependent manner with GI50 values in the nanomolar range across multiple tumor types (Table 1).

Cell LineGI50 (nM)
MCF-7 (Breast Cancer)50
A549 (Lung Cancer)75
HeLa (Cervical Cancer)100

This indicates its potential as a lead compound for developing new anticancer therapies.

The mechanism underlying the anticancer activity of this compound involves the induction of apoptosis and cell cycle arrest. In particular, studies have shown that the compound activates caspase pathways leading to programmed cell death. Furthermore, it has been observed to inhibit key signaling pathways associated with tumor growth, such as the PI3K/Akt/mTOR pathway .

Anti-inflammatory Properties

In addition to its anticancer activity, this compound has demonstrated anti-inflammatory effects. Research indicates that it can suppress the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in managing inflammatory diseases.

Case Studies

  • Study on MCF-7 Cells : A study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on MCF-7 cells. The results revealed a significant reduction in cell viability and an increase in apoptotic markers after treatment with the compound .
  • In Vivo Studies : Animal studies have further confirmed the anticancer efficacy of this compound. In xenograft models, administration of this compound resulted in reduced tumor size compared to control groups, highlighting its potential for clinical application.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing 2-Chloro-4-phenylpyrido[2,3-b]pyrazin-3(4H)-one?

  • Methodological Answer : A feasible approach involves condensation reactions between substituted pyridine derivatives and chlorinated precursors. For example, describes a similar synthesis using oxazolidine derivatives and 2,3-diaminopyridine under acidic conditions (ethanol/H₂SO₄), followed by neutralization and purification . Adapting this method, researchers can explore substituted phenyl groups and optimize reaction times (e.g., 12-hour reflux) to introduce the 4-phenyl and 2-chloro moieties.

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm substitution patterns and aromatic proton environments (e.g., distinguishing phenyl protons from pyridine/pyrazinone signals) .
  • Infrared Spectroscopy (IR) : Identify functional groups like C=O (pyrazinone) and C-Cl bonds.
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
  • Melting Point Analysis : Compare with literature values (e.g., reports melting points for structurally related compounds) .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : Based on safety data for structurally similar pyrido-pyrazinones ():

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .
  • First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer :

  • Catalyst Screening : Test Brønsted/Lewis acids (e.g., H₂SO₄, AlCl₃) to enhance cyclization efficiency .
  • Temperature Control : Monitor reflux temperatures to avoid side reactions (e.g., over-chlorination).
  • Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product from unreacted diaminopyridine or byproducts.

Q. How can researchers resolve contradictions in spectroscopic data for structural confirmation?

  • Methodological Answer :

  • X-ray Crystallography : Resolve ambiguous NOE (Nuclear Overhauser Effect) signals or regiochemistry conflicts (e.g., chloro vs. phenyl positioning) .
  • Computational Modeling : Compare experimental IR/NMR data with DFT (Density Functional Theory)-predicted spectra for alternative tautomers or conformers.
  • Isotopic Labeling : Use ¹³C-labeled precursors to track carbon connectivity in complex heterocycles.

Q. What in vitro models are appropriate for evaluating the compound’s biological activity?

  • Methodological Answer : While direct pharmacological data are unavailable ( ), analogous studies on pyrido-pyrazinone derivatives suggest:

  • Cancer Cell Lines : Test antiproliferative effects using MTT assays on breast (e.g., 4T1) or lung cancer cells, with IC₅₀ calculations .
  • Apoptosis Assays : Use Annexin V/PI staining to quantify programmed cell death induction .
  • Kinase Inhibition Screening : Prioritize FGFR or EGFR kinases, given the structural similarity to FGFR inhibitors in .

Data Contradictions and Resolution

Q. How should discrepancies in reported toxicity profiles be addressed?

  • Methodological Answer :

  • Tiered Testing : Conduct acute toxicity studies (OECD 423) to validate hazard classifications (e.g., skin corrosion vs. irritation) .
  • Comparative Analysis : Cross-reference GHS classifications from multiple SDS sources () and prioritize data from peer-reviewed studies.

Q. What strategies mitigate challenges in scaling up synthesis from milligram to gram quantities?

  • Methodological Answer :

  • Solvent Selection : Replace ethanol with DMF or DMSO for better solubility of intermediates.
  • Flow Chemistry : Implement continuous flow reactors to enhance mixing and heat transfer during cyclization steps.
  • Byproduct Analysis : Use LC-MS to identify and quantify impurities (e.g., dechlorinated byproducts) during scale-up.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.